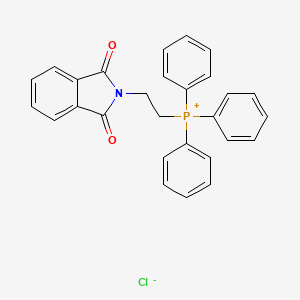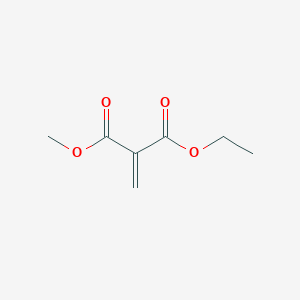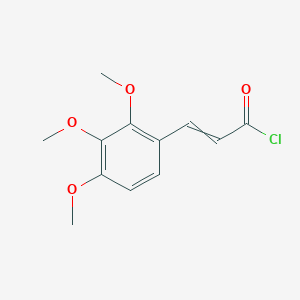
2-(1,3-Dioxoisoindol-2-yl)ethyl-triphenylphosphanium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Dioxoisoindol-2-yl)ethyl-triphenylphosphanium;chloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a triphenylphosphonium group attached to a 2-(1,3-dioxoisoindol-2-yl)ethyl moiety, with a chloride ion as the counterion. The compound’s structure allows it to participate in a variety of chemical reactions and makes it a valuable tool in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxoisoindol-2-yl)ethyl-triphenylphosphanium;chloride typically involves the reaction of triphenylphosphine with a suitable 2-(1,3-dioxoisoindol-2-yl)ethyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent product quality and high yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the purity of the final product.
化学反应分析
Types of Reactions
2-(1,3-Dioxoisoindol-2-yl)ethyl-triphenylphosphanium;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using suitable reducing agents to yield different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound. Substitution reactions typically result in the formation of new compounds with different functional groups attached to the original structure.
科学研究应用
2-(1,3-Dioxoisoindol-2-yl)ethyl-triphenylphosphanium;chloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of 2-(1,3-Dioxoisoindol-2-yl)ethyl-triphenylphosphanium;chloride involves its interaction with specific molecular targets and pathways. The triphenylphosphonium group allows the compound to penetrate cell membranes and accumulate in mitochondria, where it can exert its effects. The compound may interact with mitochondrial enzymes and proteins, leading to changes in cellular metabolism and function. These interactions can result in various biological effects, including apoptosis (programmed cell death) and inhibition of cell proliferation.
相似化合物的比较
Similar Compounds
Ethyl 2-(1,3-dioxoisoindol-2-yl)acetate: This compound shares a similar core structure but has an ethyl ester group instead of the triphenylphosphonium group.
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate: Another related compound with a hydroxyl group and a methyl ester group.
Uniqueness
2-(1,3-Dioxoisoindol-2-yl)ethyl-triphenylphosphanium;chloride is unique due to the presence of the triphenylphosphonium group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to penetrate cell membranes and target mitochondria, making it particularly valuable in biological and medical research.
属性
CAS 编号 |
65273-60-1 |
|---|---|
分子式 |
C28H23ClNO2P |
分子量 |
471.9 g/mol |
IUPAC 名称 |
2-(1,3-dioxoisoindol-2-yl)ethyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C28H23NO2P.ClH/c30-27-25-18-10-11-19-26(25)28(31)29(27)20-21-32(22-12-4-1-5-13-22,23-14-6-2-7-15-23)24-16-8-3-9-17-24;/h1-19H,20-21H2;1H/q+1;/p-1 |
InChI 键 |
ALSSIZNEHVIGCZ-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)[P+](CCN2C(=O)C3=CC=CC=C3C2=O)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3,7-Diacetyl-1,3,7-triaza-5lambda~5~-phosphabicyclo[3.3.1]nonan-5-one](/img/structure/B14495423.png)

![2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14495436.png)

![3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole](/img/structure/B14495442.png)
![7-[4-(3-Hydroxyoctyl)-2,5-dioxo-1,3,4-thiadiazolidin-3-YL]heptanoic acid](/img/structure/B14495444.png)
![Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane](/img/structure/B14495450.png)




![Silane, trimethyl[(phenylethynyl)thio]-](/img/structure/B14495506.png)
